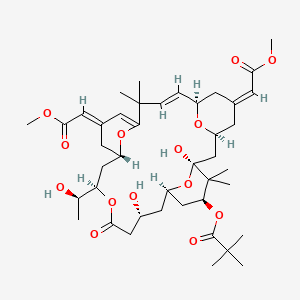

Bryostatin 16

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bryostatin 16 is a natural product found in Bugula neritina with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bryostatin 16

The total synthesis of this compound has been achieved through several innovative methods, including atom-economical and chemoselective approaches. Notably, a palladium-catalyzed alkyne-alkyne coupling has been employed as a macrocyclization method, which is a significant advancement in the synthesis of complex natural products. The synthesis involves multiple steps, with the longest linear sequence comprising 26 steps and a total of 39 steps from the starting aldehyde .

Key Steps in Synthesis:

- Palladium-Catalyzed Reactions: Utilized for macrocyclization and formation of polyhydropyran structures.

- Gold-Catalyzed Transformations: Employed to create specific structural motifs within the molecule.

- Late-Stage Modifications: Allow for the generation of various analogues by modifying the synthetic route.

| Step | Description |

|---|---|

| 1 | Start with commercially available precursors. |

| 2 | Employ palladium-catalyzed coupling for ring formation. |

| 3 | Use gold catalysis for constructing dihydropyran rings. |

| 4 | Final deprotection and purification to yield this compound. |

Biological Activities

This compound exhibits several promising biological activities, particularly in oncology and neuropharmacology.

Anticancer Activity:

Preliminary studies have indicated that this compound possesses nanomolar anti-cancer activity against various cancer cell lines, including those resistant to conventional therapies. Its mechanism is thought to involve modulation of protein kinase C (PKC) isozymes, leading to altered cell signaling pathways that can inhibit tumor growth .

Cognitive Enhancement:

Research has suggested that this compound may enhance cognition and memory functions in animal models. This potential application is particularly relevant for conditions such as Alzheimer's disease and other cognitive impairments . The compound's ability to influence synaptic plasticity through PKC activation is a key area of investigation.

Therapeutic Implications

The dual action of this compound in both cancer treatment and cognitive enhancement positions it as a versatile therapeutic agent.

Cancer Treatment:

Clinical trials have explored the combination of Bryostatin with other chemotherapeutic agents, showing significant potential in treating various malignancies. For instance, studies have demonstrated enhanced efficacy when Bryostatin is used alongside vincristine in relapsed B-cell malignancies .

Neurodegenerative Diseases:

Given its effects on cognitive function, this compound is being investigated as a candidate for treating neurodegenerative diseases. Its ability to enhance memory retention and learning processes could lead to novel therapies for Alzheimer's disease .

Analyse Chemischer Reaktionen

Pd-Catalyzed Alkyne-Alkyne Macrocyclization

A Pd-catalyzed diyne coupling served as the first macrocyclization method in natural product synthesis, forming the 26-membered lactone core of bryostatin 16 . This reaction avoided traditional lactonization/Julia olefination challenges:

-

Mechanism : Coupling of donor alkyne 3 and acceptor alkyne 4 under Pd catalysis (Pd(PPh₃)₄, LiCl, THF) yielded a macrocyclic diyne .

-

Follow-up : Au-catalyzed 6-endo-dig cyclization converted the diyne into the C-ring dihydropyran (DHP) in 62–69% yield .

Ru-Catalyzed Alkene-Alkyne Coupling for B-Ring Formation

The B-ring tetrahydropyran (THP) was synthesized via a tandem Ru-catalyzed alkene-alkyne coupling/Michael addition between fragments 6 and 7 :

-

Conditions : Ru catalyst (CpRu(COD)Cl), AgOTf, acetone, 40°C .

-

Outcome : Simultaneous formation of the THP ring and exo-methylene group with perfect stereocontrol .

Au-Catalyzed C-Ring Dihydropyran Formation

The C19–C20 olefin in the C-ring was constructed using AuCl₃ catalysis:

-

Reaction : Cyclization of alkynol intermediates under AuCl₃ (CH₂Cl₂, 23°C) produced the dihydropyran in high yields .

-

Significance : Enabled late-stage functionalization for bryostatin analogues .

Acid-Catalyzed Cascade for A-Ring Assembly

A one-pot cascade reaction formed the A-ring:

-

Steps : Acid-catalyzed (PPTS, CH₂Cl₂) transesterification followed by ketal formation from lactone 5 .

-

Efficiency : Reduced functional group protection/deprotection steps .

Key Reaction Conditions and Yields

The table below summarizes critical reaction parameters from the synthesis :

| Entry | Alkyne | R' Group | Method A Yield (Time) | Method B Yield (Time) |

|---|---|---|---|---|

| 1 | 2a | H | 61% (60 h) | 63% (12 h) |

| 2 | 2a | CH₂OPMB | 52% (7 days) | 58% (24 h) |

| 5 | 2m | Me | 25% (14 days) | 62% (78 h) |

Conditions: Method A = Pd(PPh₃)₄, LiCl, THF; Method B = Optimized Pd/Au sequential catalysis .

Synthetic Efficiency and Atom Economy

The 26-step linear sequence (39 total steps) achieved unprecedented brevity through:

-

Atom economy : 92% average atom utilization in key steps (e.g., Ru/Pd couplings) .

-

Chemoselectivity : Minimal byproducts in transition-metal-catalyzed reactions .

-

Scalability : Milligram-to-gram scale synthesis of this compound and analogues .

Biological Relevance and Analogues

-

20-epi-Bryostatin 7 : Synthesized from this compound via Re-catalyzed epoxidation/ring-opening, showing nanomolar anti-cancer activity .

-

Structural versatility : The C19–C20 olefin allows access to 15+ bryostatins via oxidation/hydration .

This synthesis framework has set a benchmark for complex macrolide synthesis, emphasizing catalytic efficiency and strategic bond disconnections .

Eigenschaften

Molekularformel |

C42H62O14 |

|---|---|

Molekulargewicht |

790.9 g/mol |

IUPAC-Name |

[(1S,3S,5Z,7R,8E,13E,15S,17R,21R,23R,25S)-1,21-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C42H62O14/c1-24(43)32-21-29-14-26(18-36(46)51-10)16-33(53-29)40(5,6)12-11-28-13-25(17-35(45)50-9)15-31(52-28)23-42(49)41(7,8)34(55-38(48)39(2,3)4)22-30(56-42)19-27(44)20-37(47)54-32/h11-12,16-18,24,27-32,34,43-44,49H,13-15,19-23H2,1-10H3/b12-11+,25-17+,26-18+/t24-,27-,28+,29+,30-,31+,32-,34+,42+/m1/s1 |

InChI-Schlüssel |

QMDQQCXRPALIRV-KPIQITSKSA-N |

Isomerische SMILES |

C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/C=C(O2)C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |

Kanonische SMILES |

CC(C1CC2CC(=CC(=O)OC)C=C(O2)C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |

Synonyme |

bryostatin 16 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.